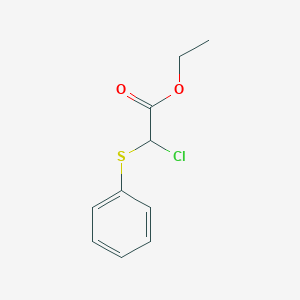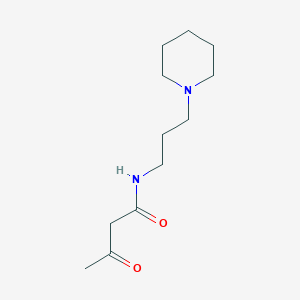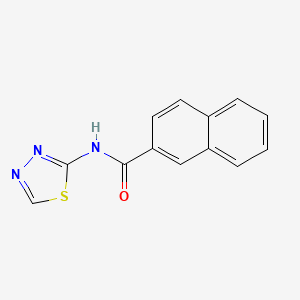![molecular formula C12H19N3O2 B8559714 tert-butylN-{[3-(aminomethyl)pyridin-2-yl]methyl}carbamate](/img/structure/B8559714.png)
tert-butylN-{[3-(aminomethyl)pyridin-2-yl]methyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butylN-{[3-(aminomethyl)pyridin-2-yl]methyl}carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an aminomethyl group, and a pyridin-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-(aminomethyl)pyridin-2-yl)methylcarbamate can be achieved through several methods. One common approach involves the reaction of pyridine derivatives with tert-butyl carbamate. The reaction typically requires the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .
Another method involves the use of tert-butyl [(3-chloro-5,6-dicyanopyrazin-2-yl)oxy]carbamate as an activator of the pyridine ring and a two-electron oxidizer . This method allows for the direct functionalization of the pyridine ring, leading to the formation of the desired carbamate compound.
Industrial Production Methods
Industrial production of tert-butyl (3-(aminomethyl)pyridin-2-yl)methylcarbamate may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-butylN-{[3-(aminomethyl)pyridin-2-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
tert-butylN-{[3-(aminomethyl)pyridin-2-yl]methyl}carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl (3-(aminomethyl)pyridin-2-yl)methylcarbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of the target protein. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (2-amino-3-pyridinyl)methylcarbamate: Similar structure but with different substitution pattern on the pyridine ring.
Tert-butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate: Contains additional chloro and dimethoxymethyl groups.
Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Contains cyano and dimethyl groups instead of aminomethyl.
Uniqueness
tert-butylN-{[3-(aminomethyl)pyridin-2-yl]methyl}carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminomethyl group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery.
Propiedades
Fórmula molecular |
C12H19N3O2 |
|---|---|
Peso molecular |
237.30 g/mol |
Nombre IUPAC |
tert-butyl N-[[3-(aminomethyl)pyridin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-8-10-9(7-13)5-4-6-14-10/h4-6H,7-8,13H2,1-3H3,(H,15,16) |
Clave InChI |
YZZBBOFJLVQKOP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=C(C=CC=N1)CN |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thieno[2,3-b]quinoline-4-carboxylic acid, methyl ester](/img/structure/B8559640.png)
![6-{3-[(Trifluoromethyl)sulfanyl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B8559642.png)
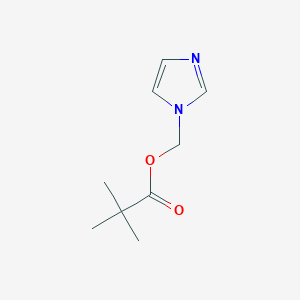

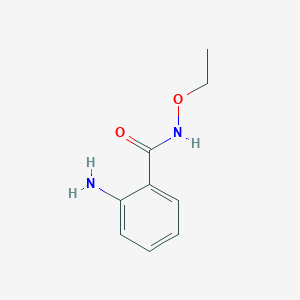
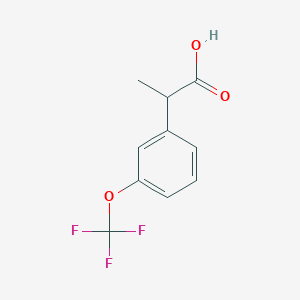
![6-Bromo-7-[4-(4-Chlorobenzyl)piperazin-1-Yl]-2-[4-(Morpholin-4-Ylmethyl)phenyl]-3h-Imidazo[4,5-B]pyridine](/img/structure/B8559670.png)
![2-{4-[(1-cyclobutylpiperidin-4-yl)oxy]phenyl}-8-methoxyquinazolin-4(3H)-one](/img/structure/B8559673.png)
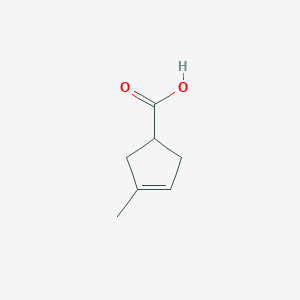
![[Methyl-(4-nitro-benzoyl)-amino]-acetic acid methyl ester](/img/structure/B8559684.png)
